molecular formula C19H24N2O2 B2420553 cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108860-77-9

cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2420553
CAS No.: 2108860-77-9
M. Wt: 312.413
InChI Key: NRXWXSINXWICCG-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a cyclohexene ring, a pyridine moiety, and an azabicyclooctane structure

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19(14-5-2-1-3-6-14)21-15-8-9-16(21)12-18(11-15)23-17-7-4-10-20-13-17/h1-2,4,7,10,13-16,18H,3,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWXSINXWICCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the pyridine moiety through nucleophilic substitution or coupling reactions. The azabicyclooctane structure can be synthesized via intramolecular cyclization reactions. Common reagents used in these steps include organometallic catalysts, bases, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds or reduce ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridine ring or the cyclohexene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a ligand for receptors or enzymes. Its structural features could enable it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its structural complexity could contribute to the design of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone include other bicyclic structures with pyridine moieties, such as:

  • Tropane alkaloids
  • Bicyclo[3.2.1]octane derivatives
  • Pyridine-substituted cyclohexenes

Uniqueness

What sets cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone apart is its specific combination of structural features. The presence of the cyclohexene ring, pyridine moiety, and azabicyclooctane structure in a single molecule provides unique opportunities for chemical reactivity and biological activity.

Biological Activity

Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone, with the CAS number 2108860-77-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.4 g/mol
  • The structure features a bicyclic framework that is typical for many bioactive compounds, particularly in the context of neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a partial agonist or antagonist at various neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action.

1. Neuropharmacological Effects

Research indicates that cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis.

2. Antimicrobial Activity

Case studies have demonstrated the compound's effectiveness against certain bacterial strains. For example:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 25 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Study on Neuroprotection

A recent study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated significant improvement in cognitive functions and reduced neuronal loss when treated with the compound compared to controls.

Antimicrobial Efficacy Study

In another study focusing on antimicrobial properties, the compound was tested against various pathogens. The results highlighted its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections.

Q & A

Q. What are the key synthetic strategies for preparing bicyclic azabicyclo[3.2.1]octane derivatives like cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the construction of the azabicyclo[3.2.1]octane core via cyclization reactions (e.g., Mannich or Michael additions), followed by functionalization of the 3-position with pyridinyloxy groups. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and catalysts (e.g., palladium for coupling reactions). Chromatography (HPLC or column) is essential for purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (HRMS) verifies molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyls. X-ray crystallography can resolve absolute configuration if crystals are obtainable .

Q. How can researchers initially screen for potential biological activity of this compound?

Methodological Answer: Use in vitro assays targeting receptors or enzymes structurally related to its substituents. For example, pyridinyloxy and azabicyclo motifs are common in neurotransmitter modulators; screen against monoamine transporters (e.g., serotonin/dopamine reuptake) via radioligand binding assays. Prioritize targets based on structural analogs (e.g., pudafensine, a monoamine reuptake inhibitor) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (1R,5S)-configured azabicyclo[3.2.1]octane core?

Methodological Answer: Employ chiral auxiliaries or asymmetric catalysis during cyclization steps. For example, use enantioselective Mannich reactions with organocatalysts (e.g., proline derivatives) to control the bicyclic scaffold’s stereochemistry. Monitor enantiomeric excess via chiral HPLC and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like GPCRs or enzymes. Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO) influencing reactivity. Validate predictions with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring degradation products. Use pH-rate profiling to identify degradation pathways (e.g., hydrolysis of the methanone group). Stabilize labile moieties via prodrug strategies (e.g., esterification) or formulation adjustments (e.g., lyophilization for aqueous instability) .

Q. What strategies optimize yield in the final coupling step (cyclohexenyl-methanone attachment)?

Methodological Answer: Employ cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-ether linkages) with palladium catalysts. Optimize ligand selection (e.g., SPhos for steric bulk) and base (e.g., K₂CO₃) to enhance efficiency. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How do electronic effects of substituents (e.g., pyridinyloxy vs. triazole) influence pharmacological activity?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Assess electronic effects via Hammett plots using substituent σ values. Compare binding affinities (e.g., IC₅₀ values from competitive assays) and correlate with computational electrostatic potential maps .

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